![molecular formula C8H6BrN3O2 B13005629 4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13005629.png)
4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of bromomethyl and nitro groups in the compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole typically involves the bromination of 6-nitro-1H-benzo[d]imidazole. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzimidazoles.
Reduction: Formation of 4-(Bromomethyl)-6-amino-1H-benzo[d]imidazole.
Oxidation: Formation of oxidized derivatives, though specific products depend on the conditions used.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole
- 4-(Methylthio)-6-nitro-1H-benzo[d]imidazole
- 4-(Hydroxymethyl)-6-nitro-1H-benzo[d]imidazole
Comparison
4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole is unique due to the presence of the bromomethyl group, which is more reactive compared to the chloromethyl or hydroxymethyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis. Additionally, the nitro group enhances its potential biological activity, making it a compound of interest in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H6BrN3O2 |
|---|---|
Peso molecular |
256.06 g/mol |
Nombre IUPAC |
4-(bromomethyl)-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H6BrN3O2/c9-3-5-1-6(12(13)14)2-7-8(5)11-4-10-7/h1-2,4H,3H2,(H,10,11) |
Clave InChI |
KHXQWTKSNILWHK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=C1CBr)N=CN2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


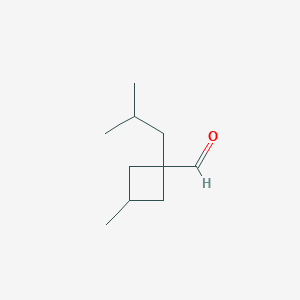
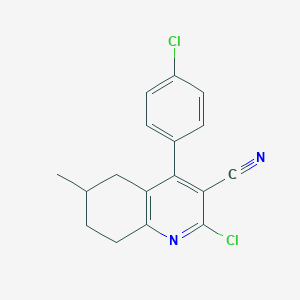
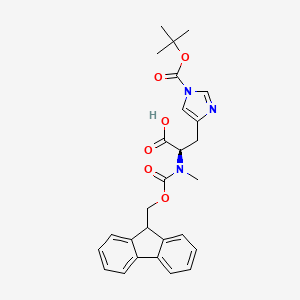
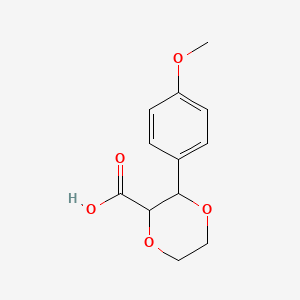
![6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B13005578.png)

![trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B13005594.png)
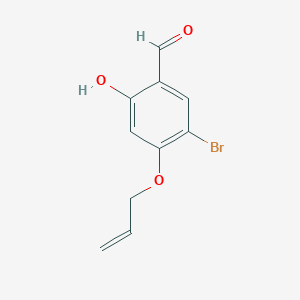
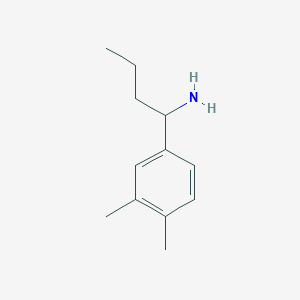
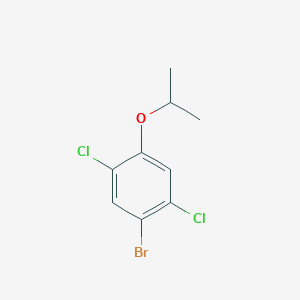
![D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone](/img/structure/B13005612.png)
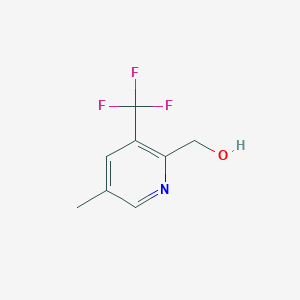

![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one](/img/structure/B13005625.png)
